Specific Scientific Field: Cancer Research
Summary of the Application: OTS-964 is an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase important for mitosis and highly expressed in ovarian and lung cancers . This compound demonstrated potent anti-proliferative activity in a panel of cell lines positive for TOPK .
Methods of Application or Experimental Procedures: OTS-964 was encapsulated into liposomes to overcome adverse hematopoietic toxicities observed when administered to mouse xenograft models . A new assay was developed to determine liposomal OTS964 encapsulation (percentage of drug associated with the liposomes) and OTS964 that is dissociated from the liposomes (percentage of drug released from liposomes) by monitoring the enhanced OTS964 fluorescence after its binding to albumin .
Results or Outcomes: The OTS964 liposomal formulation proved to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .
Specific Scientific Field: Cancer Research
Summary of the Application: OTS-964 interacts with multidrug resistance (MDR)-associated ATP-binding cassette sub-family G member 2 (ABCG2, breast cancer resistance protein/BCRP) .
Methods of Application or Experimental Procedures: The interaction of OTS964 and ABCG2 was investigated through cell viability assays . OTS964 shows inhibitory effect on the efflux function mediated by ABCG2 .
Results or Outcomes: OTS964 upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs . The ATPase assay demonstrated that OTS964 stimulates ATPase activity of ABCG2 in a concentration-dependent manner .
Summary of the Application: CDK11 plays a crucial role in cell cycle progression, and its dysregulation is associated with various types of cancer .
Methods of Application or Experimental Procedures: OTS-964 was tested in vitro on cancer cell lines . The interaction of OTS-964 and CDK11 was investigated through cell viability assays . OTS-964 shows inhibitory effect on the efflux function mediated by CDK11 .
Results or Outcomes: OTS-964 binds to CDK11B with a Kd of 40 nM . It suppresses cancer cell proliferation and increases cancer cell death . Furthermore, OTS-964 increases the expression of LC3-II and decreases the expression of P62, both in a dose-dependent manner .
Specific Scientific Field: Drug Delivery Research
Summary of the Application: OTS-964 was encapsulated into liposomes to overcome adverse hematopoietic toxicities observed when administered to mouse xenograft models . A liposomal formulation of OTS964 is now considered a lead candidate for clinical development .
Methods of Application or Experimental Procedures: A new assay was developed to determine liposomal OTS964 encapsulation (percentage of drug associated with the liposomes) and OTS964 that is dissociated from the liposomes (percentage of drug released from liposomes) by monitoring the enhanced OTS964 fluorescence after its binding to albumin .
Results or Outcomes: The OTS964 liposomal formulation proved to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .
The compound 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride, commonly referred to by its chemical name, is a member of the thienoquinoline class of compounds. It possesses a complex molecular structure characterized by a thienoquinoline core, which is substituted with various functional groups, including a dimethylamino group and a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for pharmaceutical applications. This compound has garnered interest due to its potential therapeutic properties.
OTS964 hydrochloride acts as a dual inhibitor, targeting both TOPOIIα and CDK11 enzymes [].
The chemical reactivity of this compound can be attributed to its functional groups. The hydroxyl group at position 8 can participate in hydrogen bonding and may act as a nucleophile in substitution reactions. The dimethylamino group can also engage in protonation and deprotonation reactions, influencing the compound's behavior in biological systems. Additionally, the thienoquinoline framework is known to undergo various transformations, including oxidation and reduction processes, which can modify its pharmacological profile.
Research indicates that 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride exhibits notable biological activity. It has been studied for its potential as an inhibitor of certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The compound's ability to modulate these pathways suggests it may have therapeutic applications in oncology and other fields of medicine.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. A common approach includes:
These steps require careful control of reaction conditions to ensure high yields and purity.
This compound has several potential applications:
Interaction studies have shown that 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride interacts with various biomolecules, influencing their activity. These interactions are critical for understanding the compound's mechanism of action and potential side effects. Studies typically involve:
Several compounds share structural similarities with 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-(4-(aminomethyl)phenyl)-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one | Lacks dimethylamino group | Potentially lower kinase inhibition |
9-[4-(1-amino-propan-2-yl)phenyl]-8-hydroxy-6-methylthieno[2,3-c]quinolin-4-one | Amino group instead of dimethylamino | Different pharmacological profile |
9-[4-(diethylaminomethyl)phenyl]-8-methoxy-5H-thieno[2,3-c]quinolin-4-one | Substituted with diethylamino group | Varying potency against kinases |
These comparisons highlight the uniqueness of 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one; hydrochloride, particularly regarding its specific interactions and biological activities due to the presence of the dimethylamino group.